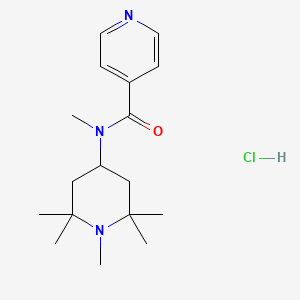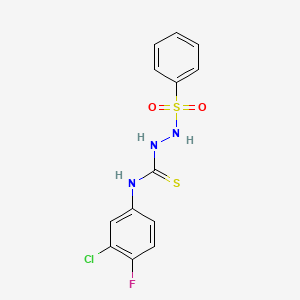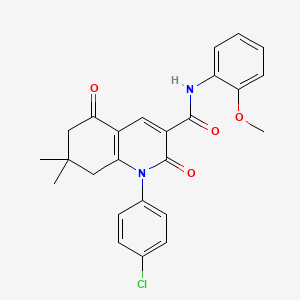![molecular formula C19H17ClN2O2S B6018133 2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6018133.png)
2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone, commonly known as CPPT, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CPPT is a pyrimidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Applications De Recherche Scientifique
CPPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects. CPPT has been studied in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Mécanisme D'action
The mechanism of action of CPPT is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer. CPPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CPPT has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
CPPT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. CPPT has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, CPPT has been shown to exhibit antitumor effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. CPPT has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, CPPT also has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and side effects are not fully understood. In addition, CPPT is not widely available, and its cost may limit its use in some experiments.
Orientations Futures
CPPT has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some future directions for research include:
1. Studying the long-term toxicity and side effects of CPPT in animal models and humans.
2. Investigating the potential use of CPPT in combination with other drugs for the treatment of cancer and other diseases.
3. Studying the pharmacokinetics and pharmacodynamics of CPPT to optimize dosing and administration.
4. Investigating the potential use of CPPT in the prevention and treatment of oxidative stress-related disorders.
5. Studying the potential use of CPPT in the treatment of inflammatory bowel disease and other inflammatory disorders.
In conclusion, CPPT is a synthetic compound that exhibits a wide range of biological activities and has potential therapeutic applications. Its mechanism of action is well understood, and it has been extensively studied in vitro and in vivo. CPPT has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of CPPT and optimize its use in the treatment of various diseases.
Méthodes De Synthèse
CPPT can be synthesized using a multistep process that involves the reaction of 2-chlorophenol with 3-chloropropylthiol in the presence of a base to obtain the intermediate 2-chlorophenoxypropylthiol. The intermediate is then reacted with ethyl acetoacetate and ammonium acetate to obtain the final product, CPPT. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
2-[3-(2-chlorophenoxy)propylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-15-9-4-5-10-17(15)24-11-6-12-25-19-21-16(13-18(23)22-19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFCUMNVEPDVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,1,3-benzothiadiazol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018060.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6018067.png)
![N-(4-fluorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6018072.png)

![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6018098.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B6018107.png)

![3-[2-(2,5-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6018121.png)
![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-(dimethylamino)-2-methoxy-5-nitrobenzoate hydrochloride hydrate](/img/structure/B6018149.png)
![1-[benzyl(methyl)amino]-3-(4-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6018151.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)